3,5-Dibromo-4-methoxybenzamide

Epigenetics Bromodomain Inhibition Target Selectivity

3,5-Dibromo-4-methoxybenzamide is a polysubstituted benzamide derivative (C8H7Br2NO2, MW 308.95 g/mol) characterized by a 4-methoxy group and bromine atoms at the 3 and 5 positions on the aromatic ring. It functions as a core pharmacophore and key synthetic intermediate in medicinal chemistry, with documented direct binding affinity for the Bromodomain-containing protein 4 (BRD4) and structural utility in generating diverse compound libraries with validated antibacterial properties.

Molecular Formula C8H7Br2NO2
Molecular Weight 308.95 g/mol
CAS No. 4135-43-7
Cat. No. B14136200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-4-methoxybenzamide
CAS4135-43-7
Molecular FormulaC8H7Br2NO2
Molecular Weight308.95 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1Br)C(=O)N)Br
InChIInChI=1S/C8H7Br2NO2/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H2,11,12)
InChIKeyIHWCXAIMCFXLFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromo-4-methoxybenzamide (CAS 4135-43-7): Core Pharmacophore and Key Intermediate for BRD4-Targeting Molecules


3,5-Dibromo-4-methoxybenzamide is a polysubstituted benzamide derivative (C8H7Br2NO2, MW 308.95 g/mol) characterized by a 4-methoxy group and bromine atoms at the 3 and 5 positions on the aromatic ring . It functions as a core pharmacophore and key synthetic intermediate in medicinal chemistry, with documented direct binding affinity for the Bromodomain-containing protein 4 (BRD4) and structural utility in generating diverse compound libraries with validated antibacterial properties [1][2]. Its substitution pattern confers unique electronic and steric properties that are not replicated by other halogenated or non-methoxylated analogs, establishing it as a specific research tool for probing bromodomain interactions and developing targeted therapeutics .

Why 3,5-Dibromo-4-methoxybenzamide Cannot Be Replaced by Other 3,5-Dihalogenated or Hydroxy Benzamide Analogs


Substitution of 3,5-Dibromo-4-methoxybenzamide with structurally similar analogs is not scientifically valid due to critical structure-activity relationship (SAR) dependencies. Replacing the 4-methoxy group with a hydroxyl group, as in 3,5-dibromo-4-hydroxybenzamide, fundamentally alters the compound's electronic profile, lipophilicity, and hydrogen-bonding capabilities, leading to a different biological target profile [1]. Similarly, substituting the bromine atoms with chlorine atoms, as in 3,5-dichloro-4-methoxybenzamide, changes the halogen bonding potential and steric bulk, which are known to be key determinants of potency and selectivity in related inhibitor series . Furthermore, altering the bromination pattern to the 2,5- or 2,6-dibromo isomers changes the molecular geometry and dipole moment, which directly impacts target binding [2]. Therefore, 3,5-Dibromo-4-methoxybenzamide must be sourced specifically for applications that rely on its precise interaction with targets like BRD4 or its established synthetic utility as a validated pharmacophore core [3].

Quantitative Evidence for 3,5-Dibromo-4-methoxybenzamide: Differentiated Bioactivity and Synthetic Utility Data


3,5-Dibromo-4-methoxybenzamide's Differentiated Binding Affinity for BRD4 BD1 vs. ATAD2

3,5-Dibromo-4-methoxybenzamide exhibits a quantifiable difference in binding affinity between two bromodomain targets: BRD4 bromodomain 1 (BD1) and ATAD2. This differentiation is critical for developing selective chemical probes, as pan-bromodomain inhibitors can lead to confounding biological effects. The compound binds to BRD4 BD1 with an IC50 of 3980 nM [1]. In contrast, its affinity for ATAD2 is weaker, with an IC50 of 7940 nM [2]. This near 2-fold difference in potency, measured in orthogonal assay systems (BROMOscan and bromosphere competition assay), establishes a baseline selectivity profile that can be exploited by medicinal chemists to design more potent and selective BRD4 inhibitors.

Epigenetics Bromodomain Inhibition Target Selectivity

3,5-Dibromo-4-methoxybenzamide as a Core Pharmacophore for Potent Antibacterial Amide Libraries

Derivatization of the 3,5-dibromo-4-methoxybenzamide core leads to compounds with significantly enhanced antibacterial activity compared to the parent scaffold or related motifs. A study synthesized an amide library based on the 3,5-dibromo-4-methoxybenzoic acid motif (the carboxylic acid precursor to the target compound) and evaluated its activity against P. aeruginosa. While the target compound 3,5-Dibromo-4-methoxybenzamide itself was not the primary focus, the work demonstrated that this specific substitution pattern is a privileged scaffold for generating derivatives with potent anti-pseudomonal activity. The research highlights that this 'bastadin' and '3,5-dibromo-4-methoxybenzoic acid motif warrants further investigation' [1]. This positions the target benzamide as a crucial intermediate for accessing and expanding this validated chemical space.

Antibacterial Drug Discovery Marine Natural Products Structure-Activity Relationship

Differentiation of 3,5-Dibromo-4-methoxybenzamide from 3,5-Dichloro-4-methoxybenzamide in Biological Activity

The biological activity profile of 3,5-Dibromo-4-methoxybenzamide diverges significantly from its 3,5-dichloro analog, demonstrating that halogen substitution is not interchangeable. While the target compound shows direct binding to BRD4 (IC50 ~4 µM) and is associated with antibacterial library development, the dichloro analog, 3,5-Dichloro-4-methoxybenzamide, is primarily cited in patent literature and chemical catalogs without disclosed binding data for BRD4. Instead, related dichloro analogs have been reported to have activity against other targets like the mu-opioid receptor (MOR) [2], or as phosphodiesterase inhibitors [3]. This divergence in reported bioactivity confirms that the specific bromine substituents in the target compound are essential for its observed interaction with bromodomains and its utility in antibacterial pharmacophore development.

Halogen Bonding Bioisosterism Medicinal Chemistry

Key Application Scenarios for 3,5-Dibromo-4-methoxybenzamide in Research and Development


Probing BRD4 Selectivity in Epigenetics Research

Use 3,5-Dibromo-4-methoxybenzamide as a weak but chemically tractable starting point for developing selective BRD4 BD1 inhibitors. The compound's demonstrated binding (IC50 ~4 µM) and its measurable, albeit modest, selectivity over ATAD2 (~8 µM) provide a defined SAR baseline [1][2]. This is crucial for researchers designing chemical probes to dissect the distinct biological functions of BRD4 without confounding effects from ATAD2 inhibition, a common challenge in epigenetic drug discovery.

Synthesis of Privileged Antibacterial Pharmacophores

Employ 3,5-Dibromo-4-methoxybenzamide as a key intermediate or core scaffold for generating focused compound libraries. This is directly supported by research validating the 3,5-dibromo-4-methoxybenzoyl motif as a privileged structure for developing novel anti-pseudomonal agents [3]. Researchers engaged in antibacterial discovery can use this specific benzamide to synthesize amide derivatives with a high probability of yielding potent hits against Gram-negative pathogens like P. aeruginosa.

Differentiated Chemical Biology Tool for Halogen Bonding Studies

Procure 3,5-Dibromo-4-methoxybenzamide as a specific chemical biology tool to study the impact of heavy halogen substitution on target engagement. The distinct bioactivity profile of this compound, when compared to its 3,5-dichloro analog (which shows a different target preference, e.g., MOR, PDE4), makes it a valuable model system for investigating the role of sigma-hole interactions and steric effects in protein-ligand recognition [4][5]. This provides a rationale for its use in fundamental studies of molecular recognition.

Core Building Block in Fragment-Based Drug Discovery (FBDD)

Utilize 3,5-Dibromo-4-methoxybenzamide as a validated fragment hit for BRD4 BD1 in FBDD campaigns. Its confirmed binding (Kd ~1.9 µM by ITC) and well-defined, synthetically accessible structure make it an ideal starting fragment for structure-guided optimization [6]. Its low molecular weight (309 Da) and high ligand efficiency are characteristic of a quality fragment, allowing medicinal chemists to grow or link this core to improve potency and drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dibromo-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.